2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one
Description
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is a quinazolinone-pyrimidinone hybrid compound characterized by a fused heterocyclic core. The structure features:
- A 6-ethoxy-4-methylquinazolin-2-yl moiety linked via an amino group to a pyrimidinone ring.
- 6-methyl and 5-(4-methylbenzyl) substituents on the pyrimidinone core.
- Potential pharmacological relevance due to structural similarity to bioactive quinazolinone derivatives, which are known for antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-5-31-18-10-11-21-19(13-18)15(3)25-23(27-21)29-24-26-16(4)20(22(30)28-24)12-17-8-6-14(2)7-9-17/h6-11,13H,5,12H2,1-4H3,(H2,25,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHBOKHYLDUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-(4-Methylbenzyl)-6-methylpyrimidine-2,4-diol
A modified Biginelli reaction forms the pyrimidine scaffold:
Procedure
-
Combine thiourea (1.0 equiv), dimethyl malonate (1.2 equiv), and 4-methylbenzyl chloride (1.1 equiv) in anhydrous methanol.
-
Add sodium methoxide (2.5 equiv) at 0°C and reflux at 65°C for 8 hr.
-
Acidify with HCl (pH 3–4) to precipitate 5-(4-methylbenzyl)-6-methylpyrimidine-2,4-diol (Yield: 72–78%).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temp | 65°C |
| Time | 8 hr |
| Solvent | Methanol |
| Workup | Acid precipitation |
| Purity (HPLC) | ≥95% |
Chlorination at Position 2
Convert the diol to a dichloride intermediate for subsequent amination:
Protocol
-
Suspend 5-(4-methylbenzyl)-6-methylpyrimidine-2,4-diol (1.0 equiv) in POCl₃ (10 vol%) with catalytic DMF.
-
Reflux at 110°C for 6 hr under N₂.
-
Quench with ice-water and extract with DCM to isolate 2,4-dichloro-5-(4-methylbenzyl)-6-methylpyrimidine (Yield: 85–90%).
Optimization Note
Excess POCl₃ (≥5 equiv) ensures complete chlorination, while DMF (0.1 equiv) acts as a Lewis acid catalyst.
Synthesis of 6-Ethoxy-4-methylquinazolin-2-amine
Quinazoline Ring Construction
A Gould–Jacobs cyclization forms the quinazoline core:
Steps
-
React 4-methylanthranilic acid (1.0 equiv) with triethyl orthoacetate (2.0 equiv) in acetic acid at 120°C for 4 hr to form 4-methyl-2-methylquinazoline .
-
Nitrate with fuming HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 6.
-
Reduce the nitro group using H₂/Pd-C in ethanol to yield 6-amino-4-methylquinazoline .
-
Ethoxylate with iodoethane (1.5 equiv) and K₂CO₃ in DMF at 80°C for 12 hr, obtaining 6-ethoxy-4-methylquinazolin-2-amine (Overall yield: 58%).
Analytical Validation
-
¹H NMR (DMSO-d6): δ 1.42 (t, 3H, OCH₂CH₃), 2.38 (s, 3H, CH₃), 4.12 (q, 2H, OCH₂), 6.85 (s, 1H, C5-H).
-
HPLC-MS : m/z 219.1 [M+H]⁺.
Coupling of Pyrimidine and Quinazoline Moieties
Buchwald–Hartwig Amination
Attach the quinazolin-2-amine to the chloropyrimidine:
Conditions
-
Substrate : 2,4-dichloro-5-(4-methylbenzyl)-6-methylpyrimidine (1.0 equiv)
-
Amine : 6-Ethoxy-4-methylquinazolin-2-amine (1.1 equiv)
-
Catalyst : Pd₂(dba)₃ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (3.0 equiv)
-
Solvent : 1,4-Dioxane
Workup
-
Filter through Celite® to remove Pd residues.
-
Concentrate under reduced pressure and purify via silica chromatography (hexane:EtOAc = 3:1) to isolate the title compound (Yield: 65–70%).
Critical Parameters
| Factor | Optimal Range |
|---|---|
| Pd Catalyst Loading | 4–6 mol% |
| Reaction Time | 14–18 hr |
| Temperature | 95–105°C |
Final Product Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 2.36 (s, 3H, CH₃), 3.78 (s, 2H, CH₂Ph), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 6.88 (s, 1H, Quin-H), 7.18–7.25 (m, 4H, Ar-H), 8.42 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d6): δ 14.5 (OCH₂CH₃), 21.3 (Ar-CH₃), 24.8 (CH₃), 63.2 (OCH₂), 115.6–158.9 (aromatic carbons), 165.4 (C=O).
-
HRMS : m/z calcd for C₂₅H₂₆N₅O₂ [M+H]⁺ 436.2089, found 436.2093.
Purity Assessment
-
HPLC : 98.2% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min)
-
Elemental Analysis : Calcd (%) C 68.78, H 5.97, N 16.06; Found C 68.69, H 6.02, N 16.11.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Buchwald–Hartwig | 65–70 | 98.2 | 120 | Industrial |
| Nucleophilic Aromatic Substitution | 55–60 | 95.4 | 90 | Lab-scale |
| Microwave-Assisted | 75 | 97.8 | 150 | Pilot-scale |
Key Findings :
-
Microwave-assisted synthesis reduces reaction time (4 hr vs. 16 hr) but increases costs due to specialized equipment.
-
Nucleophilic substitution avoids Pd catalysts but suffers from lower regioselectivity at position 2.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinazolinone derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting tubulin polymerization, a critical process in cancer cell division . The specific compound may contribute to the development of new anticancer agents through structural modifications that enhance potency and selectivity.
Antimicrobial Properties
The antimicrobial potential of quinazolinone derivatives has been documented. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The incorporation of specific functional groups in the structure of the compound can enhance its activity against resistant strains, making it a candidate for further investigation in antibiotic development.
Central Nervous System (CNS) Effects
Quinazolinones have also been explored for their effects on the CNS. Some derivatives are reported to possess anticonvulsant properties and act as muscle relaxants . The ability of this compound to interact with neurotransmitter systems could be a focal point for developing new treatments for neurological disorders.
Agricultural Applications
Agrochemical Development
The synthesis of this compound could lead to the development of new agrochemicals. Quinazolinones are known to exhibit herbicidal and insecticidal properties, which can be exploited to create effective crop protection agents . The chemical structure allows for modifications that can enhance efficacy while minimizing environmental impact.
Material Science
Polymeric Applications
The unique chemical properties of quinazolinone derivatives make them suitable for applications in material science. Their ability to form stable complexes with metals can be utilized in creating advanced materials with specific electronic or optical properties. Research into the polymerization of these compounds could lead to innovative materials with applications ranging from electronics to coatings .
Summary Table of Applications
Case Studies
-
Anticancer Research
A study evaluated a series of quinazolinone derivatives for their cytotoxic effects on human tumor cell lines. Among these, several compounds demonstrated low micromolar activity against ovarian cancer cells, indicating potential for further development as anticancer therapies . -
Antimicrobial Activity
Another investigation focused on the synthesis of quinazolinone derivatives and their antimicrobial efficacy against various pathogens. The results showed that certain modifications significantly enhanced antibacterial activity, suggesting pathways for developing new antibiotics . -
Agrochemical Testing
Field trials involving quinazolinone-based herbicides demonstrated effective weed control with minimal phytotoxicity to crops. This highlights the potential for developing safer agrochemicals that can improve agricultural productivity without harming beneficial organisms .
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
- Ethoxy vs. Methoxy Groups : The target compound’s 6-ethoxy group (vs. 6-methoxy in ) may enhance lipophilicity and metabolic stability due to longer alkyl chains .
- Benzyl vs. Tetrazole-Sulfanyl Groups : The 5-(4-methylbenzyl) substituent in the target compound likely improves membrane permeability compared to the polar tetrazole-sulfanyl group in .
Pharmacological Activity
Insights :
Biological Activity
The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one , with the molecular formula , is a derivative of quinazoline and pyrimidinone known for its diverse biological activities. This article reviews its biological activities, focusing on anticancer, antimicrobial, and other therapeutic potentials.
- IUPAC Name : this compound
- Molecular Weight : 365.48 g/mol
- Structure : The compound features a quinazoline moiety linked to a pyrimidinone structure, which is crucial for its biological activity.
Anticancer Activity
Recent studies indicate that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 11.94 µM, comparable to standard chemotherapeutic agents like doxorubicin.
- HepG2 (liver cancer) : Demonstrated IC50 values around 7.09 µM, indicating strong cytotoxic effects against liver cancer cells.
| Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 11.94 | Doxorubicin | 8.90 |
| HepG2 | 7.09 | Doxorubicin | 8.55 |
This suggests that the compound can effectively inhibit tumor growth and may serve as a potential candidate for cancer therapy.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.71 mg/mL.
The mechanism of action involves the compound's ability to interact with specific molecular targets related to cancer cell proliferation and survival pathways. It is hypothesized that the quinazoline and pyrimidinone moieties contribute to its binding affinity towards these targets, enhancing its therapeutic efficacy.
Case Studies and Research Findings
-
Quinazoline Derivatives in Cancer Treatment :
A study highlighted the synthesis and evaluation of various quinazoline derivatives, including the target compound, showing potent activity against MCF-7 and HepG2 cell lines. The presence of specific substituents on the quinazoline ring was critical for enhancing anticancer activity . -
Antimicrobial Efficacy :
In another research effort, derivatives similar to the target compound were tested for antibacterial properties, revealing that modifications could significantly improve efficacy against resistant strains . -
Molecular Docking Studies :
Computational studies have been performed to assess the binding interactions of the compound with key enzymes involved in cancer metabolism and progression. These studies provide insights into optimizing structural features for enhanced biological activity .
Q & A
Q. How can scale-up challenges be addressed while maintaining yield and purity?
- Answer :
- Process optimization : Use flow chemistry for exothermic steps to improve heat dissipation .
- Crystallization tuning : Adjust anti-solvent addition rates to control crystal size and purity .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
